Home > Products > Screening Compounds P71473 > Romidepsin (FK228, depsipeptide)
Romidepsin (FK228, depsipeptide) -

Romidepsin (FK228, depsipeptide)

Catalog Number: EVT-1584666
CAS Number:
Molecular Formula: C24H36N4O6S2
Molecular Weight: 540.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.
Source and Classification

Romidepsin is sourced from Chromobacterium violaceum, where it was initially identified as a natural product with antitumor properties. It belongs to the class of compounds known as depsipeptides, which are characterized by their unique structure that includes both ester and amide linkages. As a histone deacetylase inhibitor, romidepsin disrupts the normal function of histone deacetylases, leading to an accumulation of acetylated histones and altered gene expression patterns associated with cell cycle regulation and apoptosis.

Synthesis Analysis

Methods

The synthesis of romidepsin can be achieved through two primary methods: biological fermentation and chemical synthesis. The latter has been developed to enhance yield and efficiency.

  1. Biological Fermentation: This method involves cultivating Chromobacterium violaceum under specific conditions to produce romidepsin naturally.
  2. Chemical Synthesis: A more controlled approach involves solid-phase peptide synthesis techniques. The chemical synthesis typically follows these steps:
    • Coupling Solid-Phase Synthetic Resin: The process begins by coupling a solid-phase synthetic resin with Fmoc-L-Valine to obtain an intermediate.
    • Sequential Amino Acid Coupling: Using Fmoc-protected amino acids, the polypeptide chain is extended through sequential coupling reactions.
    • Removal of Protecting Groups: Protecting groups are removed to allow for further reactions leading to the formation of the final compound.
    • Cyclization and Purification: The final steps involve cyclization to form disulfide bonds and purification to isolate romidepsin with high yield (approximately 40%) .

Technical Details

The chemical synthesis employs various solvents such as methanol, ethanol, and acetonitrile, with reaction conditions optimized for temperature (typically around 35°C) and time (ranging from 1 to 10 hours). Common oxidizing agents used include ferric chloride hexahydrate and hydrogen peroxide .

Molecular Structure Analysis

Romidepsin has a complex molecular structure characterized by its cyclic nature and multiple functional groups. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 306.38 g/mol.

Structure Data

  • IUPAC Name: 3-amino-4-(4-methylthiazol-2-yl)-N-hydroxy-2-methylbutanamide
  • Structural Features:
    • Cyclic structure with a disulfide bond
    • Presence of hydroxyl and thiazole groups
  • 3D Structure: Romidepsin's three-dimensional conformation plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis

Romidepsin undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: Involves the formation of peptide bonds between amino acids.
  2. Deprotection Reactions: Removal of protecting groups such as Fmoc to expose reactive sites for further coupling.
  3. Oxidation Reactions: Formation of intramolecular disulfide bonds is achieved through oxidation processes, which are critical for stabilizing the cyclic structure.

These reactions are carefully controlled to minimize impurities and maximize yield during synthesis .

Mechanism of Action

Romidepsin exerts its pharmacological effects primarily through inhibition of histone deacetylases. This inhibition leads to:

  • Increased Acetylation of Histones: Resulting in relaxed chromatin structure and enhanced transcriptional activation of tumor suppressor genes.
  • Induction of Apoptosis: By altering gene expression profiles, romidepsin promotes programmed cell death in malignant cells.
  • Disruption of Survival Signaling Pathways: It targets multiple pathways involved in cancer cell survival, thus enhancing the efficacy against tumors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Romidepsin appears as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Romidepsin is stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • pH Sensitivity: The stability may vary with changes in pH, necessitating careful formulation in pharmaceutical applications.
Applications

Romidepsin is primarily used in clinical settings for:

  • Cancer Treatment: Approved for treating peripheral T-cell lymphoma and cutaneous T-cell lymphoma.
  • Research Applications: Investigated for its potential use in combination therapies for various malignancies due to its unique mechanism of action.

Additionally, recent studies have explored novel formulations such as nanoparticle delivery systems (Nanoromidepsin) that enhance drug solubility, stability, and targeted delivery, potentially improving therapeutic outcomes .

Historical Discovery and Biosynthetic Origins

Isolation from Chromobacterium violaceum: Fermentation and Structural Elucidation

Romidepsin (FK228, FR901228, depsipeptide) was first isolated in 1994 from the Gram-negative bacterium Chromobacterium violaceum strain No. 968, found in a soil sample from Yamagata Prefecture, Japan [1] [9] [10]. Fermentation was conducted aerobically in nutrient broth supplemented with 1% glucose at 30°C for 72 hours, reaching stationary phase with a maximal yield of 19 μg/mL [1] [10]. The compound was extracted from the aqueous culture filtrate using ethyl acetate (EtOAc), followed by evaporation and purification via normal-phase chromatography. Final crystallization in a dichloromethane-methanol-acetonitrile solvent system (10:1:20) yielded colorless prisms [1] [10].

Initial structural characterization identified romidepsin as a bicyclic depsipeptide featuring:

  • A 16-membered macrolactone ring with an ester linkage
  • A 17-membered ring containing a disulfide bond
  • Four amino acid residues: D-valine, D-cysteine, Z-dehydrobutyrine (a modified threonine derivative), and L-valine
  • The unusual fatty acid moiety (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid [1] [5] [9].

Absolute configuration was confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a cage-shaped "molecular claw" conformation critical for biological activity [1] [10]. This complex architecture posed significant synthetic challenges, with the first total synthesis achieved in 1996 [9].

Table 1: Key Fermentation Parameters for Romidepsin Production

ParameterConditionSignificance
Producing StrainChromobacterium violaceum No. 968Isolated from Japanese soil sample
Culture MediumNutrient broth + 1% glucoseMaximizes biomass and metabolite yield
Incubation Temperature30°COptimal for bacterial growth
Duration72 hoursPeak production at stationary phase
Extraction SolventEthyl acetateEfficient recovery of nonpolar metabolites
Maximal Yield19 μg/mLLow yield necessitating analog development

Early Screening for Antitumor Activity by the National Cancer Institute

The NCI's Developmental Therapeutics Program advanced romidepsin to preclinical testing in the early 1990s after screening against the NCI-60 human tumor cell line panel. It exhibited exceptional cytotoxicity, with GI50 values in the low nanomolar range (1–10 nM) across diverse cancer types, particularly leukemia and renal carcinoma lines [1] [9]. Unique among screened compounds, romidepsin showed a distinct activity profile in the NCI's COMPARE algorithm analysis, indicating a novel mechanism of action [1] [3].

Notably, romidepsin demonstrated in vivo efficacy in murine xenograft models. It significantly suppressed tumor growth in mice bearing P388 leukemia cells and human lung carcinoma xenografts without severe toxicity, confirming its translational potential [1] [9]. These results prompted the NCI to designate romidepsin as NSC 630176 and pursue Investigational New Drug (IND)-enabling studies in 1998 under a Cooperative Research and Development Agreement (CRADA) with Fujisawa Pharmaceuticals [1] [9].

Table 2: Cytotoxicity Profile of Romidepsin in NCI-60 Cell Lines (Select Examples)

Cell LineHistotypeGI50 (nM)Response Ranking
CCRF-CEMLeukemia0.3Most sensitive
HL-60-TBLeukemia0.5Highly sensitive
A498Renal carcinoma1.2Highly sensitive
HCT-116Colon carcinoma3.8Moderately sensitive
SF-295Glioblastoma5.1Moderately sensitive
NCI-H522Non-small cell lung7.6Less sensitive

Transition from Ras Oncogene Phenotype Reversal to HDAC Inhibition

Romidepsin was initially classified as an "anti-ras" agent after it reversed malignant phenotypes in Ha-ras-transformed NIH-3T3 fibroblasts without cytotoxicity to normal cells [1] [5]. This activity was observed at concentrations of 1–10 ng/mL, where romidepsin restored flattened morphology and contact inhibition, suggesting selective targeting of oncogenic signaling [5] [9].

In 1998, a pivotal study revealed its true mechanism: romidepsin is a potent histone deacetylase (HDAC) inhibitor. Furumai et al. demonstrated that reduced romidepsin (post-disulfide cleavage) chelates zinc in the catalytic pocket of HDACs, with preferential inhibition of Class I HDACs (HDAC1 IC50 = 36 nM; HDAC2 IC50 = 47 nM) over Class II enzymes [1] [3] [9]. Key mechanistic insights include:

  • Prodrug Activation: Cellular glutathione reduces the disulfide bond, liberating a thiol group that coordinates Zn2+ in HDACs [3] [5].
  • Epigenetic Reprogramming: HDAC inhibition increases histone H3/H4 acetylation, reactivating silenced tumor suppressor genes (e.g., p21CIP1) [3] [8].
  • Non-Histone Targets: Acetylation of tubulin, Hsp90, and p53 contributes to apoptosis and cell cycle arrest [3] [7].

This mechanistic shift was confirmed when romidepsin and trichostatin A (a known HDACi) showed identical effects on SV40 promoter activation. Subsequent studies validated HDAC inhibition as the primary antitumor mechanism, leading to clinical development for T-cell lymphomas [1] [9].

Biosynthetic Gene Cluster and Engineering Potential

The 36.4-kb dep gene cluster in C. violaceum No. 968 encodes a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway for romidepsin assembly [5]. This cluster comprises 14 genes, including:

  • NRPS Modules: depA, depB, and depC incorporate D-valine, D-cysteine, and L-valine.
  • PKS Module: depD extends the cysteine-derived intermediate with two malonyl-CoA units.
  • Flavoenzyme: depH catalyzes disulfide bond formation, the final biosynthetic step [5].

Table 3: Core Genes in the Romidepsin (dep) Biosynthetic Cluster

GeneFunctionDomain Architecture
depAD-valine incorporationCondensation-Adenylation-PCP
depBD-cysteine activationAdenylation-PCP-Epimerization
depDPolyketide chain extensionKS-AT-KR-ACP
depEL-valine incorporationCondensation-Adenylation-PCP
depHDisulfide bond formationFAD-dependent oxidoreductase
depIMacrocyclization/ester bond formationThioesterase

Gene inactivation of depD or depH abolished romidepsin production, confirming the cluster's role. This genetic tractability enables biosynthetic engineering for novel analogs, exemplified by romipeptides A and B—naturally occurring derivatives with enhanced cytotoxicity (IC50 = 5.7–12.5 nM against A549 lung cancer) [4] [5].

Properties

Product Name

Romidepsin (FK228, depsipeptide)

IUPAC Name

(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1

InChI Key

OHRURASPPZQGQM-QSVHVVLASA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.